4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry
4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-methylquinoline
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. Within this class, halo-substituted quinolines are of paramount importance as they provide reactive handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1]
4-Chloro-7-methylquinoline, in particular, emerges as a valuable and versatile building block. Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent antimalarial activity.[][3] This guide provides an in-depth technical overview of 4-Chloro-7-methylquinoline, from its fundamental properties and synthesis to its critical applications in drug discovery, grounded in the principles of mechanistic causality and validated experimental design.
Core Properties and Chemical Identity
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.
Chemical Identifiers and Molecular Data
The fundamental identifiers for 4-Chloro-7-methylquinoline are summarized below, providing a clear reference for sourcing, registration, and computational modeling.
| Identifier | Value | Source(s) |
| CAS Number | 63136-61-8 | [][4][5][6] |
| IUPAC Name | 4-chloro-7-methylquinoline | [][7] |
| Molecular Formula | C₁₀H₈ClN | [][4][8] |
| Molecular Weight | 177.63 g/mol | [][4] |
| InChI Key | SLBWENCMEQRYEG-UHFFFAOYSA-N | [][4] |
| Canonical SMILES | Cc1ccc2c(Cl)ccnc2c1 | [4][8] |
Physicochemical Properties
The physical state and solubility characteristics of 4-Chloro-7-methylquinoline dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Boiling Point | 275.6 °C at 760 mmHg | [] |
| Density | 1.225 g/cm³ | [] |
Synthesis of 4-Chloro-7-methylquinoline: A Mechanistic Approach
The construction of the 4-Chloro-7-methylquinoline scaffold is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. A common and reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This approach provides a logical and scalable pathway to the target molecule.
Synthetic Workflow Diagram
The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro group.
Caption: Synthetic pathway for 4-Chloro-7-methylquinoline.
Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.
-
Causality : m-Toluidine is selected as the starting aniline to introduce the required methyl group at what will become the 7-position of the quinoline ring. The reaction with DEEM proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-4-ol form.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).
-
Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
-
For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A.
-
Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-ol, will precipitate as a solid.
-
Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-7-methylquinoline (Chlorination)
The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
-
Causality : The hydroxyl group at the 4-position of the quinoline is a poor leaving group. Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester intermediate). A subsequent SₙAr-type reaction, where a chloride ion (from POCl₃) attacks the C4 position, displaces the phosphate group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary activation energy for this transformation. The workup with ice is a critical safety step to quench the highly reactive excess POCl₃ in a controlled manner.
Experimental Protocol:
-
Caution : This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) with stirring.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Key Reactions and Applications in Drug Discovery
The synthetic utility of 4-Chloro-7-methylquinoline lies in the high reactivity of its C4-chloro substituent towards nucleophilic displacement.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.
Workflow for Library Synthesis
Caption: General workflow for synthesizing bioactive libraries.
This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like Chloroquine.[][3][9] By varying the amine nucleophile, a large library of compounds can be generated for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative
-
In a sealed reaction vial, dissolve 4-Chloro-7-methylquinoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).
-
Add the desired primary or secondary amine (1.1-1.5 eq.).
-
An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction, depending on the amine's reactivity.
-
Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield the pure 4-amino-7-methylquinoline derivative.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.
Hazard Identification
4-Chloro-7-methylquinoline is classified as a hazardous substance. The key GHS classifications are summarized below.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Serious Eye Damage | H318 | Causes serious eye damage | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
-
Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro group.
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids/bases.
Conclusion
4-Chloro-7-methylquinoline is a strategically important intermediate in modern medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make it an invaluable tool for researchers and drug development professionals. The ability to readily generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures its safe and effective use in advancing pharmaceutical research.
References
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Durham University. (URL: [Link])
-
The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (URL: [Link])
-
7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem - NIH. (URL: [Link])
-
4-chloro-7-methylquinoline (C10H8ClN) - PubChemLite. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 3. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]
- 4. 4-Chloro-7-methylquinoline AldrichCPR 63136-61-8 [sigmaaldrich.com]
- 5. 63136-61-8|4-Chloro-7-methylquinoline|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-chloro-7-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
